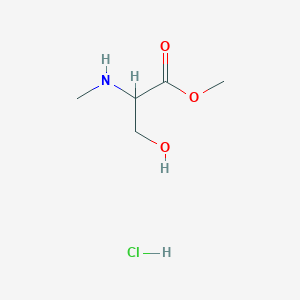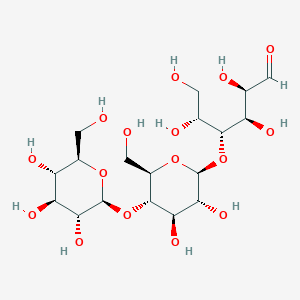![molecular formula C21H15Br2NaO5S B8099649 sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate” is known as 1,3-Dimethyl-2-imidazolidinone. It is a cyclic urea used primarily as a high-boiling polar aprotic solvent. This compound is colorless and highly polar, with excellent thermal and chemical stability. It is often used in various industrial applications, including detergents, dyestuffs, electronic materials, and polymer manufacturing .
Vorbereitungsmethoden
1,3-Dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. This reaction produces the desired cyclic urea compound. The synthetic route involves the following steps:
Starting Material: 1,2-dimethylethylenediamine.
Reagent: Phosgene.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of phosgene.
Product Isolation: The product is isolated by removing the side product, imidazolium chloride, and the solvent, resulting in the crystalline product in high yield.
Analyse Chemischer Reaktionen
1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-imidazolidinone has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its high polarity and thermal stability.
Biology: It is employed in biological studies as a solvent for polar compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: It is utilized in the production of detergents, dyestuffs, electronic materials, and polymers.
Wirkmechanismus
The mechanism by which 1,3-Dimethyl-2-imidazolidinone exerts its effects is primarily through its role as a solvent. It enhances the solubility of various compounds, facilitating their reactions and interactions. The molecular targets and pathways involved include:
Solvation: It solvates both inorganic and organic compounds, enhancing their reactivity.
Stabilization: It stabilizes reactive intermediates, allowing for smoother reaction progress.
Pathways: It participates in various chemical pathways by acting as a medium for reactions.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-imidazolidinone can be compared with other similar compounds such as:
Dimethylpropyleneurea (DMPU): Both are cyclic ureas used as polar aprotic solvents. 1,3-Dimethyl-2-imidazolidinone has higher thermal stability.
Hexamethylphosphoramide (HMPA): While HMPA is also a polar aprotic solvent, it is carcinogenic, making 1,3-Dimethyl-2-imidazolidinone a safer alternative.
N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent, but it has a lower boiling point compared to 1,3-Dimethyl-2-imidazolidinone.
Similar Compounds
- Dimethylpropyleneurea (DMPU)
- Hexamethylphosphoramide (HMPA)
- N,N-Dimethylformamide (DMF)
1,3-Dimethyl-2-imidazolidinone stands out due to its high thermal stability and non-carcinogenic nature, making it a preferred choice in various applications .
Eigenschaften
IUPAC Name |
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21;/h3-10,24-25H,1-2H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIORUCCYNQPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8099584.png)




![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)







